

## Molecular targets of nordihydroguaiaretic acid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | (-)-Dihydroguaiaretic acid |           |
| Cat. No.:            | B1251900                   | Get Quote |

An In-depth Technical Guide to the Molecular Targets of Nordihydroguaiaretic Acid (NDGA)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Nordihydroguaiaretic acid (NDGA) is a lignan rich in polyphenols, primarily isolated from the creosote bush (Larrea tridentata).[1] With a long history in traditional medicine, NDGA has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] This technical guide provides a comprehensive overview of the molecular targets of NDGA, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

## **Quantitative Data: Inhibitory Activities of NDGA**

The following tables summarize the inhibitory concentrations (IC<sub>50</sub>) of NDGA against various molecular targets. This data has been compiled from multiple in vitro studies and provides a quantitative basis for understanding the potency of NDGA.

## Table 1: Lipoxygenase (LOX) Inhibition



| Target Enzyme                                     | IC50 (μM) | Source/Cell Type     | Reference(s) |
|---------------------------------------------------|-----------|----------------------|--------------|
| 5-Lipoxygenase (5-<br>LOX)                        | 8         | Not Specified        | [4]          |
| 5-Lipoxygenase (5-<br>LOX)                        | 8 ± 3     | Microglia            | [2]          |
| Human 5-<br>Lipoxygenase                          | 0.097     | Not Specified        | [5]          |
| Arachidonate 5-<br>lipoxygenase (5-LOX)           | 0.8       | Leukocytes           | [5]          |
| Arachidonate 5-<br>lipoxygenase (5-LOX)           | 2.3       | Nucleated platelets  | [5]          |
| Arachidonate 5-<br>lipoxygenase (5-LOX)           | 0.91      | Rabbit reticulocytes | [5]          |
| Arachidonate 12-<br>lipoxygenase (12-<br>LOX)     | 2.6       | SF9 cells            | [5]          |
| Arachidonate 12-<br>lipoxygenase (12-<br>LOX)     | 3-5       | Human platelets      | [5]          |
| Arachidonate 12-<br>lipoxygenase (12-<br>LOX)     | 1.6       | Nucleated platelets  | [5]          |
| Arachidonate 15-<br>lipoxygenase-1 (15-<br>LOX-1) | 0.25      | SF9 cells            | [5]          |
| Arachidonate 15-<br>lipoxygenase-2 (15-<br>LOX-2) | 0.11      | SF9 cells            | [5]          |
| Arachidonate 12/15-<br>lipoxygenase               | 0.1       | SF9 cells            | [5]          |



| Arachidonate 15-<br>lipoxygenase (15-<br>LOX) | 1.7  | Nucleated platelets | [5] |
|-----------------------------------------------|------|---------------------|-----|
| 15-Lipoxygenase (15-<br>LOX)                  | 3.8  | Not Specified       | [6] |
| Soybean 15-<br>Lipoxygenase                   | 12   | Not Specified       | [7] |
| Soybean 15-<br>Lipoxygenase                   | 9    | Not Specified       |     |
| Soybean<br>lipoxygenase                       | 0.45 | Not Specified       | [5] |

**Table 2: Receptor Tyrosine Kinase (RTK) and Other Kinase Inhibition** 

| Target                                         | IC <sub>50</sub> (μM) | Assay Type                   | Reference(s) |
|------------------------------------------------|-----------------------|------------------------------|--------------|
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 0.9                   | Kinase Assay                 | [6]          |
| HER2/neu                                       | Inhibited at ≤ 10 μM  | Autophosphorylation<br>Assay | [8]          |
| Voltage-activated Ca <sup>2+</sup> channels    | 18.6                  | Electrophysiology            | [9]          |

## **Table 3: Cellular Effects and Other Activities**



| Activity                                                         | IC50 (μM) | Cell Line/Context            | Reference(s) |
|------------------------------------------------------------------|-----------|------------------------------|--------------|
| Inhibition of IGF-1<br>mediated cell growth                      | 24.6      | MCF-7 breast cancer cells    | [6]          |
| Inhibition of IGF-1 specific growth                              | ~30       | Cultured breast cancer cells | [8][10]      |
| Growth inhibition                                                | 10-15     | MCF-7/HER2-18 cells          | [11]         |
| Inhibition of TNFα-<br>stimulated microglial<br>activation       | 8 ± 3     | EOC-20 microglia             | [2]          |
| Inhibition of TNFα-<br>stimulated PGE <sub>2</sub><br>production | 0.841     | EOC-20 microglia             | [2]          |
| Growth inhibition                                                | 45.646    | HepG2 cells                  | [2]          |

## **Core Molecular Targets and Signaling Pathways**

NDGA's pleiotropic effects stem from its ability to interact with a multitude of molecular targets. The primary mechanisms of action are detailed below.

### **Lipoxygenase (LOX) Inhibition**

NDGA is a well-established pan-inhibitor of lipoxygenases, enzymes crucial for the biosynthesis of leukotrienes and other lipid mediators of inflammation.[5] By inhibiting LOX isoforms, particularly 5-LOX, NDGA effectively suppresses inflammatory pathways.[2][8] The proposed mechanism involves NDGA's antioxidant properties, which maintain the catalytic iron of LOX in its inactive Fe<sup>2+</sup> state, thereby breaking the redox cycle required for enzyme activity.[5]

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 2. Nordihydroguaiaretic acid | CAS#:500-38-9 | Chemsrc [chemsrc.com]
- 3. Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IGF-1R and Lipoxygenase by Nordihydroguaiaretic Acid (NDGA) Analogs PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nordihydroguaiaretic acid inhibits voltage-activated Ca2+ currents independently of lipoxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and cerbB2/HER2/neu receptors and suppresses growth in breast cancer cells.
   [scholars.duke.edu]
- 11. Nordihydroguaiaretic acid (NDGA), an inhibitor of the HER2 and IGF-1 receptor tyrosine kinases, blocks the growth of HER2-overexpressing human breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular targets of nordihydroguaiaretic acid].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251900#molecular-targets-of-nordihydroguaiaretic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com